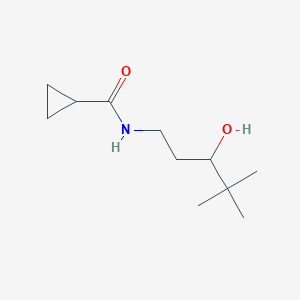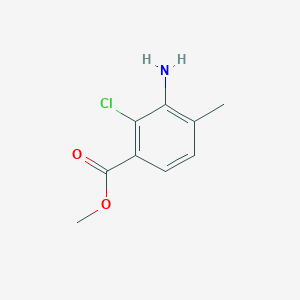![molecular formula C21H16ClN3O4 B2660396 [2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate CAS No. 877241-22-0](/img/structure/B2660396.png)
[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a pyridine ring with a chlorinated carboxylate group and a phenylcarbamoyl-anilino moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Chlorination: The pyridine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Carboxylation: The chlorinated pyridine is carboxylated using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Formation of the Phenylcarbamoyl-Anilino Moiety: This step involves the reaction of aniline with phenyl isocyanate to form the phenylcarbamoyl-anilino group.
Coupling Reaction: Finally, the phenylcarbamoyl-anilino group is coupled with the chloropyridine carboxylate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, [2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving abnormal cellular processes.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics, such as increased stability or reactivity.
作用機序
The mechanism of action of [2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular activity and function.
類似化合物との比較
Similar Compounds
[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of [2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate lies in its specific combination of functional groups and the presence of a chlorine atom in the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
特性
IUPAC Name |
[2-oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c22-18-11-10-14(12-23-18)21(28)29-13-19(26)25-17-9-5-4-8-16(17)20(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSFBCMAODWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3,5-dimethoxy-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2660313.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)


![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)
![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)

![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)


![2-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B2660330.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660336.png)
